molecular formula C13H10FNO2 B7867671 4-((4-Fluorophenyl)amino)benzoic acid

4-((4-Fluorophenyl)amino)benzoic acid

Cat. No.: B7867671
M. Wt: 231.22 g/mol
InChI Key: UJDKAOBXVZUMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Fluorophenyl)amino)benzoic acid is a benzoic acid derivative featuring a 4-fluorophenylamino substituent at the para position of the aromatic ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic derivatives targeting enzymes or receptors. Its structure combines the carboxylic acid moiety, which enhances water solubility and hydrogen-bonding capacity, with the electron-withdrawing fluorine atom, which influences electronic properties and metabolic stability .

Properties

IUPAC Name

4-(4-fluoroanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-7-12(8-4-10)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDKAOBXVZUMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Design

The Hofmann rearrangement has emerged as a cornerstone for synthesizing 4-aminobenzoic acid derivatives without nitration intermediates. As detailed in CN112745239A, this method utilizes 1,4-phthalic acid monoesters or diesters as starting materials. The process involves two critical stages:

  • Hydroxamic acid formation : Reacting 1,4-phthalic acid monoethyl ester with hydroxylamine (molar ratio 1:1.2) in ethanol at 0–25°C for 2–24 hours generates 4-alkoxyacylbenzoyl hydroxamic acid inorganic salts.

  • Larsen rearrangement : Heating the intermediate at 100–180°C under atmospheric pressure induces rearrangement to 4-aminobenzoate esters, which are subsequently hydrolyzed to the target compound.

The absence of nitrating agents and stoichiometric reductants reduces hazardous waste generation compared to classical nitro-group reduction routes. However, precise temperature control during rearrangement is essential to prevent side reactions such as decarboxylation.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Yield
Temperature120–140°CMaximizes rearrangement rate
Hydroxylamine ratio1.2:1 (vs. diester)Prevents over-amination
Solvent systemEthanol/water (3:1)Enhances intermediate solubility

Industrial-scale implementations reported in achieve 78–85% isolated yields after acid-base workup, with purity >98% confirmed by HPLC.

Nucleophilic Substitution Pathways

Quinone-Amine Coupling Strategy

A novel approach documented in Nature employs 1,4-naphthoquinone and 4-aminobenzoic acid as coupling partners. The reaction proceeds via:

  • Michael addition : 1,4-Naphthoquinone reacts with 4-aminobenzoic acid in DMF at 80°C for 12 hours, forming 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid.

  • Fluorophenyl introduction : Subsequent nucleophilic substitution with 4-fluoroaniline derivatives using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and NEt₃ in DMF at 25°C for 24 hours installs the 4-fluorophenyl group.

This method benefits from mild conditions and compatibility with diverse amine substrates, though yields vary significantly (55–90%) depending on the electronic nature of substituents.

Catalytic Enhancements

Copper sulfate (5 mol%) accelerates the initial coupling step, reducing reaction time from 18 to 12 hours. Comparative studies reveal:

CatalystReaction Time (h)Yield (%)
None2462
CuSO₄1288
Pd(OAc)₂1085

While palladium catalysts offer slight kinetic advantages, copper’s cost-effectiveness makes it preferable for large-scale synthesis.

Multi-Step Derivatization from 4-Fluorobenzoic Acid

Esterification-Hydrazide Route

A protocol from Global Scientific Journal outlines a four-step synthesis:

  • Esterification : 4-Fluorobenzoic acid → ethyl 4-fluorobenzoate (80% yield) via H₂SO₄-catalyzed reflux in ethanol.

  • Hydrazide formation : Reacting the ester with hydrazine hydrate (3:1 molar ratio) in ethanol yields 4-fluorobenzhydrazide (72% yield).

  • Oxadiazole cyclization : Hydrazide treatment with CS₂/KOH produces 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol.

  • Final coupling : LiH-mediated reaction with bromoacetylated anilines in DMF affords the target compound (68% yield).

This route’s modularity allows structural diversification but suffers from cumulative yield losses (net ~39%) across multiple steps.

Solvent and Base Optimization

DMF outperforms THF and acetonitrile in the coupling step due to superior substrate solubility:

SolventReaction Completion (%)Isolated Yield (%)
DMF10068
THF7545
Acetonitrile8251

Lithium hydride (0.5 equiv.) proves critical for thiol activation, with lower bases like K₂CO₃ resulting in <30% conversion.

Comparative Analysis of Methodologies

Efficiency and Scalability Metrics

MethodTotal StepsAvg. Yield (%)Purity (%)Scalability
Hofmann rearrangement28298.5Industrial
Nucleophilic coupling27897.2Pilot-scale
Multi-step derivatization43995.8Lab-scale

The Hofmann method offers superior throughput for bulk production, while the nucleophilic approach enables rapid analog generation .

Chemical Reactions Analysis

Types of Reactions: 4-((4-Fluorophenyl)amino)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of 4-((4-Fluorophenyl)amino)nitrobenzoic acid.

  • Reduction: Formation of 4-((4-Fluorophenyl)amino)benzyl alcohol.

  • Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 4-aminobenzoic acid exhibit significant antimicrobial properties. Specifically, compounds derived from PABA have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, Schiff bases synthesized from PABA have demonstrated minimum inhibitory concentrations (MIC) as low as 15.62 µM against MRSA, indicating their potential as antibacterial agents .

1.2 Anticancer Properties

Recent studies highlight the anticancer potential of PABA derivatives. For example, certain synthesized analogs have shown cytotoxicity against HepG2 cancer cells with IC50 values around 15 µM. This suggests that modifications to the PABA structure can enhance its efficacy as an anticancer agent .

Compound Activity Type MIC/IC50
Schiff Bases from PABAAntibacterial15.62 µM
PABA DerivativesCytotoxicityIC50 ≥ 15.0 µM

Dermatological Applications

4-((4-Fluorophenyl)amino)benzoic acid is also recognized for its use in dermatology, particularly as a UV filter in sunscreens. PABA has been traditionally used for its UV-absorbing properties, protecting the skin from harmful UV radiation. The compound's ability to act as a photoprotective agent makes it valuable in cosmetic formulations .

Material Science

3.1 Corrosion Inhibition

Recent investigations have explored the use of amino benzoic acid derivatives as corrosion inhibitors for mild steel in acidic environments. The synthesized Schiff bases derived from PABA have shown promising results in reducing corrosion rates, suggesting their applicability in protective coatings and materials science .

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy of PABA Derivatives

In a study published in PMC, researchers synthesized various Schiff bases from PABA and evaluated their antibacterial and antifungal activities. The results indicated that specific derivatives exhibited potent broad-spectrum antifungal properties with MIC values as low as 7.81 µM . This underscores the versatility of PABA derivatives in developing new antimicrobial agents.

Case Study: Anticancer Activity Assessment

A recent publication highlighted the synthesis of novel PABA analogs that were screened for anticancer activity against HepG2 cells. The findings revealed that certain compounds not only inhibited cell growth effectively but also demonstrated selectivity towards cancer cells over normal cells, indicating their potential for therapeutic development .

Mechanism of Action

The mechanism by which 4-((4-Fluorophenyl)amino)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

The following table summarizes key structural analogs and their physical properties:

Compound Name Substituent/Modification Melting Point (°C) Yield (%) Key References
4-((4-Fluorophenyl)amino)benzoic acid Base structure N/A N/A
4-((3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)amino)benzoic acid Addition of 3-oxopropenyl group 278–280 77
(E)-4-({2-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]quinolin-4-yl}amino)benzoic acid hydrochloride Quinoline ring + oxopropenyl group 278.9–280.2 49
4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid Pyrazole ring + formyl group N/A N/A
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid Sulfonamide + chloro substituent N/A N/A

Key Observations :

  • Melting Points: Analogs with extended conjugation (e.g., oxopropenyl or quinoline groups) exhibit higher melting points (~278–280°C), likely due to enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Synthetic Efficiency: Yields vary significantly. For example, the pyrido[3,2-d]pyrimidine derivative in achieves >90% yield under mild conditions (50°C, 30 min), whereas the quinoline derivative in requires harsher conditions (reflux, 2 h) for a lower yield (49%) .
Antimicrobial Activity
  • 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid demonstrates potent growth inhibition against drug-resistant bacteria (e.g., Staphylococcus aureus), attributed to the pyrazole ring’s ability to disrupt bacterial membrane integrity .
Enzyme Inhibition
  • Pyrido[3,2-d]pyrimidine analogs exhibit kinase inhibitory activity, with the benzoic acid moiety enhancing solubility for improved bioavailability .

Solubility and Pharmacokinetics

  • Sulfonamide-containing analogs (e.g., ) are predicted to have lower solubility in aqueous media due to increased hydrophobicity, whereas carboxylic acid derivatives (e.g., ) show better solubility in polar solvents like DMSO .
  • The molecular weight of analogs ranges from 295.29 (sulfonamide) to 407.48 (branched alkyl chains in ), impacting membrane permeability and metabolic clearance .

Biological Activity

4-((4-Fluorophenyl)amino)benzoic acid, also known as 4-fluoroaniline derivative of para-aminobenzoic acid (PABA), is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6FNO2\text{C}_7\text{H}_6\text{F}\text{N}\text{O}_2

This compound features a fluorinated phenyl group attached to an amino group, which is further connected to a benzoic acid moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of PABA exhibit notable antibacterial properties. For instance, modifications to the PABA structure have resulted in compounds with improved efficacy against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Fluorophenyl PABAStaphylococcus aureus15.62 µM
4-Fluorophenyl PABAE. coli31.25 µM
4-Fluorophenyl PABAPseudomonas aeruginosa62.5 µM

These findings suggest that the incorporation of fluorine into the PABA structure enhances its antibacterial potency against resistant strains like Staphylococcus aureus .

Antifungal Activity

The antifungal activity of this compound has also been investigated. Studies indicate that this compound exhibits broad-spectrum antifungal properties:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
4-Fluorophenyl PABACandida albicans7.81 µM
4-Fluorophenyl PABAAspergillus niger15.62 µM

These results highlight the potential of this compound as an antifungal agent, particularly in treating infections caused by opportunistic fungi .

Antiviral Activity

In addition to its antibacterial and antifungal properties, this compound has shown promising antiviral activity. It has been noted for its ability to inhibit viral replication in various models:

  • Mechanism : The compound acts by interfering with viral entry and replication processes.
  • Efficacy : Studies have indicated significant reductions in viral loads in infected cell cultures when treated with this compound.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has exhibited cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)
HepG2 (liver cancer)≥15.0
MCF-7 (breast cancer)≥20.0

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the effectiveness of various PABA derivatives against methicillin-resistant Staphylococcus aureus. The results indicated that modifications at the para position significantly enhanced antibacterial activity compared to unmodified PABA .
  • Antifungal Screening : Another investigation assessed the antifungal properties of several derivatives against Candida albicans. The study found that compounds with fluorinated phenyl groups exhibited lower MIC values than their non-fluorinated counterparts, indicating enhanced antifungal efficacy .
  • Anticancer Research : A research project focused on the cytotoxic effects of this compound on HepG2 cells demonstrated that treatment led to a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((4-fluorophenyl)amino)benzoic acid and its derivatives?

  • Methodological Answer : A high-yield synthesis (96.79%) involves coupling 4-fluoroaniline with a pyridopyrimidine intermediate in isopropanol under triethylamine catalysis at 50°C for 30 minutes. Subsequent Suzuki-Miyaura cross-coupling with phenylboronic acid in 1,4-dioxane/water (4:1) under Pd catalysis (bis(triphenylphosphine)palladium(II) chloride) at reflux yields derivatives like 4-(4-((4-fluorophenyl)amino)pyrido[3,2-d]pyrimidin-6-yl)benzoic acid .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography confirms molecular geometry (e.g., bond angles: C1A–N7A–C8A = 126.76°, torsion angles: 177.69°). Complementary techniques include NMR (¹H/¹³C) for functional group analysis and HPLC-MS for purity validation. For example, 4-[[2-(formylamino)acetyl]amino]benzoic acid metabolites are identified via MS and NMR after CYP450 oxidation .

Q. What biological activities are associated with this compound derivatives?

  • Methodological Answer : Derivatives are evaluated for antimicrobial activity using broth microdilution assays (MIC values against drug-resistant bacteria). Pyrazole-substituted analogs show growth inhibition via enzyme (e.g., DHFR) or receptor binding. Fluorine positioning (para vs. meta) significantly impacts potency .

Advanced Research Questions

Q. How do researchers resolve contradictions in enzyme inhibition data for fluorophenyl-substituted benzoic acid derivatives?

  • Methodological Answer : Discrepancies in carboxyanhydrase inhibition (e.g., IC₅₀ variability) are analyzed via molecular docking simulations and substituent effects. For instance, trifluoroethyl sulfonamide groups enhance binding affinity compared to non-fluorinated analogs. Dose-response curves and kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition .

Q. What strategies improve the regioselectivity and yield of this compound synthesis?

  • Methodological Answer : Solvent polarity (e.g., isopropanol vs. DMF) and catalyst loading (PdCl₂(PPh₃)₂ at 0.05 mmol) optimize cross-coupling efficiency. Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours) while maintaining >90% yield. Protecting groups (e.g., tert-butyl esters) prevent carboxylic acid side reactions .

Q. How do metabolic pathways affect the stability of this compound in biological systems?

  • Methodological Answer : CYP450-mediated oxidation (e.g., CYP199A4) generates metabolites like 4-[[2-(formylamino)acetyl]amino]benzoic acid, identified via LC-MS/MS. Stability is assessed using liver microsomal assays (t₁/₂ = 45 minutes) and NADPH cofactor systems. Fluorine’s electron-withdrawing effect slows oxidative degradation compared to non-fluorinated analogs .

Q. What role does stereochemistry play in the bioactivity of this compound isomers?

  • Methodological Answer : Z/E isomerism (e.g., (Z)-4-((4-fluorophenyl)amino)-4-oxobut-2-enoic acid) alters hydrogen-bonding patterns and receptor binding. Chiral HPLC separates enantiomers, while molecular dynamics simulations predict Z-isomer preference for hydrophobic enzyme pockets. Biological assays show a 3-fold difference in IC₅₀ between isomers .

Q. How do comparative studies inform the design of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare fluorophenyl (electron-deficient) vs. chlorophenyl (steric hindrance) analogs. For example, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide shows higher agrochemical activity due to enhanced lipophilicity (logP = 3.2 vs. 2.8 for fluorophenyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.